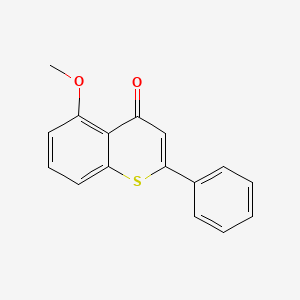

5-Methoxy-2-phenyl-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenylthiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXFSBAMCGHZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320788 | |

| Record name | 5-Methoxy-2-phenylthiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86406-07-7 | |

| Record name | NSC364352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-phenylthiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in Thiochromenone Synthesis

Mechanistic Pathways for Cyclization and Annulation Reactions

The formation of the thiochromenone core often proceeds through the cyclization of a linear precursor, typically a 2'-mercaptochalcone or a related derivative. One of the primary mechanistic pathways for this transformation is an intramolecular Michael addition (also known as conjugate addition). masterorganicchemistry.comorganicreactions.orglibretexts.orgchemistrysteps.comyoutube.com

In this mechanism, a basic catalyst first deprotonates the thiol group of the 2'-mercaptochalcone, generating a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the α,β-unsaturated ketone system within the same molecule. This intramolecular nucleophilic attack results in the formation of a new carbon-sulfur bond and a six-membered ring, leading to an enolate intermediate. Subsequent protonation of this enolate, followed by tautomerization, yields the thiochroman-4-one (B147511). The thiochroman-4-one can then be oxidized to the final 2-phenyl-4H-thiochromen-4-one.

Another significant cyclization strategy involves a 6-endo cyclization of 1-(2-(alkylthio)phenyl)-3-phenylprop-2-yn-1-ones. koreascience.kr This reaction is typically promoted by an acid, such as hydrobromic acid in acetic acid. The proposed mechanism involves the protonation of the carbonyl oxygen, which activates the molecule. The sulfur atom then acts as an internal nucleophile, attacking the alkyne to form the six-membered ring. This pathway has been shown to be highly regioselective for the 6-endo cyclization, with no competing 5-exo cyclization observed. koreascience.kr

Annulation reactions, where a new ring is fused onto an existing one, also play a role in the synthesis of more complex thiochromenone derivatives. These can involve multi-step sequences, sometimes initiated by a Michael addition, followed by an intramolecular condensation or cyclization.

Investigation of Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of 2-phenyl-4H-thiochromen-4-one derivatives. nih.govru.nlunipi.itmdpi.comrsc.orgaurigeneservices.com A notable example is the palladium-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. A plausible catalytic cycle for this transformation is outlined below:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-S bond of the 2-sulfinyl-thiochromenone. This step is often facilitated by a Lewis acid, such as Zn(OTf)₂, which coordinates to the carbonyl and sulfinyl oxygens, thereby activating the C-2 position for electrophilic attack. This forms a thiochromone (B8434766) palladium(II) species.

Transmetalation: The subsequent step is transmetalation, where the aryl group from the arylboronic acid is transferred to the palladium center, displacing the sulfinyl group.

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the C-C bond between the thiochromenone core and the phenyl group, yielding the 2-phenyl-4H-thiochromen-4-one product and regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is crucial for the efficiency of this catalytic cycle, with bulky electron-rich phosphine (B1218219) ligands like XPhos often providing the best results.

| Catalyst System Component | Role in the Catalytic Cycle |

| Pd(OAc)₂ (precatalyst) | Source of the active Pd(0) catalyst. |

| XPhos (ligand) | Stabilizes the Pd(0) species and facilitates oxidative addition and reductive elimination. |

| Zn(OTf)₂ (Lewis acid) | Activates the 2-sulfinyl-thiochromenone substrate towards oxidative addition. |

| Arylboronic acid | Provides the aryl group in the transmetalation step. |

Role of Specific Reagents and Intermediates (e.g., Xanthates, Enamines, Thioenols)

Certain reagents and intermediates play pivotal roles in specific synthetic routes to thiochromenones.

Xanthates : Xanthates can serve as a sulfur source in the synthesis of thioflavones. mdpi.comnih.govmdpi.comrsc.orgresearchgate.netorganic-chemistry.org For instance, a copper-catalyzed intramolecular ring-opening of a donor-acceptor cyclopropane (B1198618) in the presence of a xanthate can lead to the formation of 3-alkyl-carbonated thioflavones. nih.gov The reaction proceeds through the formation of a thiolate anion from the xanthate, which then participates in the ring-opening and subsequent cyclization cascade. Radical reactions involving xanthates have also been explored for the synthesis of related sulfur-containing heterocycles. mdpi.commdpi.com

Enamines : While not as commonly cited in the direct synthesis of 2-phenyl-4H-thiochromen-4-one, enamines are versatile intermediates in organic synthesis and can be involved in pathways leading to related heterocyclic systems. enamine.netnih.govorganic-chemistry.orgactachemscand.org Enamines, formed from the reaction of a ketone with a secondary amine, are nucleophilic at the α-carbon and can undergo Michael additions to α,β-unsaturated systems, which could be a step in a multi-step synthesis of a thiochromenone precursor.

Thioenols : Thioenol intermediates are proposed in certain synthetic routes. For example, in the tandem one-pot synthesis of 4H-thiochromen-4-ones from (Z)-β-chlorovinyl ketones, the reaction proceeds through the intermolecular nucleophilic addition of sodium hydrogen sulfide (B99878) to the ketone. This is followed by the elimination of a chloride ion to form a thioenol intermediate, which then undergoes an intramolecular SₙAr reaction to yield the final thiochromenone product.

Studies on Regioselectivity and Stereoselectivity in Thiochromenone Formation

Regioselectivity and stereoselectivity are critical aspects in the synthesis of substituted thiochromenones, ensuring the formation of the desired isomer.

Regioselectivity is prominently observed in the acid-catalyzed 6-endo cyclization of 1-(2-(alkylthio)phenyl)-3-phenylprop-2-yn-1-ones, which exclusively yields the thioflavone product without the formation of the 5-exo cyclization product. koreascience.kr The substitution pattern on the aromatic rings can also influence the regioselectivity of certain reactions. For example, in the synthesis of thieno[2,3-b]thiochromen-4-one derivatives, the reaction of 4-hydroxythiocoumarin with salicylaldehyde (B1680747) and trans-β-nitrostyrene proceeds with high regioselectivity.

Stereoselectivity becomes particularly important when chiral centers are introduced into the thiochromenone scaffold. In a palladium-catalyzed cross-coupling reaction for the synthesis of 3-enynyl substituted thioflavones, the reaction between 3-iodothioflavone and terminal alkynes was found to be highly regio- and stereoselective. nih.gov The reaction places the substituent of the terminal alkyne at the distal end of the newly formed double bond, and the orientation of the thioflavonyl and acetylenic moieties across the double bond is consistently syn.

The following table summarizes the observed selectivity in a specific palladium-catalyzed reaction for the synthesis of 3-enynyl substituted thioflavones:

| Reactants | Catalyst System | Selectivity Outcome |

| 3-Iodothioflavone and a terminal alkyne | Pd(PPh₃)₂Cl₂, Et₃N | Regioselective: Substituent of the alkyne is placed at the far end of the double bond. Stereoselective: Syn orientation of the thioflavonyl and acetylenic groups. |

Further research is needed to fully elucidate the stereochemical outcomes in various other synthetic routes to substituted 2-phenyl-4H-thiochromen-4-ones.

Derivatization and Structure Reactivity Relationships of 5 Methoxy 2 Phenyl 4h Thiochromen 4 One Analogues

Strategic Functionalization of the Thiochromenone Nucleus

The functionalization of the thiochromenone core is a key strategy for creating diverse molecular libraries. The inherent reactivity of the thiochromene system, influenced by the electronic properties of the sulfur atom, facilitates a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.gov Chemists have developed numerous synthetic protocols to modify the scaffold at specific positions.

Key synthetic strategies for derivatizing the thiochromenone nucleus include:

Michael Addition: This reaction is often used to introduce substituents at the C-3 position of the thiochromenone ring. For instance, chiral catalysts can be employed with substrates like mercaptobenzaldehyde and cinnamaldehyde (B126680) to achieve high enantioselectivity. rsc.org

Cycloaddition Reactions: These methods are effective for building more complex fused-ring systems. A [3+2] cycloaddition reaction between thiocoumarin and styrenes has been used to synthesize thiochromenones bearing an oxime functionality. rsc.org The regioselectivity of such reactions is often driven by the greater nucleophilicity of sulfur compared to oxygen, owing to its larger size and better polarizability. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly important for creating carbon-carbon bonds, allowing for the introduction of aryl or other organic fragments onto the thiochromenone scaffold. rsc.orgnih.gov These methods are crucial for synthesizing derivatives like the target compound, 2-phenyl-4H-thiochromen-4-one.

Cyclization Reactions: The formation of the thiochromenone ring itself is a critical step that offers opportunities for introducing diversity. Cyclization of various 2-substituted β-vinyl-aromatic ketones or intermolecular Michael addition of β-ethynyl-aromatic ketones are common routes. nih.gov Another approach involves the reaction of thiophenol with compounds like crotonic acid, facilitated by a phase transfer catalyst. rsc.org

These varied synthetic approaches demonstrate the versatility of the thiochromenone core, allowing for precise control over the introduction of functional groups to systematically explore structure-activity relationships. nih.gov

Impact of Substituents (e.g., Methoxy (B1213986), Phenyl) on Chemical Reactivity and Synthetic Transformations

The substituents on the 5-Methoxy-2-phenyl-4H-thiochromen-4-one structure significantly modulate its physical, chemical, and biological properties. ontosight.ai The methoxy group (-OCH₃) at the 5-position and the phenyl group at the 2-position exert distinct electronic and steric effects that influence the molecule's reactivity.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent on the benzo portion of the thiochromenone ring increases the electron density of the aromatic system. This can influence the regioselectivity of electrophilic aromatic substitution reactions and alter the redox potential of the molecule.

Phenyl Group: The phenyl group at the C-2 position is a key structural feature. Its steric bulk can influence the approach of reagents to nearby functional groups. rsc.org Electronically, the phenyl ring can be further substituted with either electron-donating or electron-withdrawing groups, which in turn modifies the properties of the entire thiochromenone system. acs.org

Synthesis and Reactivity of Oxidized Thiochromenone Derivatives (e.g., S,S-Dioxides)

Oxidation of the sulfur atom in the thiochromenone ring to a sulfone (S,S-dioxide) dramatically alters the molecule's geometry and electronic properties, opening up new avenues for chemical transformations. The resulting thiochromenone-1,1-dioxides are valuable synthetic intermediates. researchgate.net

The sulfone group is a strong electron-withdrawing group, which significantly impacts the reactivity of the adjacent carbonyl group and the double bond within the heterocyclic ring. researchgate.net This electronic interplay is a key feature of their chemical behavior. For instance, thiochroman-4-one-1,1-dioxide can be successfully converted into 3-sulfinylthiochroman-4-one-1,1-dioxide by reacting it with sulfonyl chloride. researchgate.net

These oxidized derivatives can serve as precursors for a variety of other heterocyclic compounds. One notable reaction involves their use as a diene in Diels-Alder reactions. The reaction of 3-sulfinylthiochroman-4-one-1,1-dioxide with 2-ethylbutene in boiling xylene yields a 2,3-dihydro-5H-1,4-oxathinino[3,2-c] nih.govbenzothiopyran product, demonstrating their utility in constructing complex fused systems. researchgate.net The synthesis of these S,S-dioxides expands the synthetic toolkit available for modifying the thiochromenone scaffold, leading to derivatives with novel structures and potential activities. researchgate.net

Exploration of 2-Sulfinyl-Thiochromones as Key Intermediates for Derivatization

Recent advancements have highlighted 2-sulfinyl-thiochromones as exceptionally useful intermediates for derivatization, particularly for the synthesis of 2-aryl-4H-thiochromen-4-ones (thioflavones). nih.govacs.org The sulfinyl group acts as an effective leaving group in transition metal-catalyzed cross-coupling reactions, a strategy that was previously unexplored for this class of compounds. acs.org

A concise and efficient method has been developed using a palladium(II) catalyst in combination with a Lewis acid (like zinc triflate, Zn(OTf)₂) to couple 2-(methylsulfinyl)-4H-thiochromen-4-one with various arylboronic acids. nih.govacs.org This represents the first reported use of sulfinyls as coupling partners to construct thioflavones via an organoboron cross-coupling reaction. acs.org

A proposed mechanism suggests that the Lewis acid coordinates with the carbonyl and sulfinyl oxygens, which activates the C-2 position for oxidative insertion by the Pd(0) catalyst. nih.gov This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the final 2-aryl thiochromenone product. nih.gov

The reaction demonstrates broad substrate compatibility, tolerating a range of substituents on both the thiochromenone nucleus and the arylboronic acid. acs.org This flexibility allows for the construction of diverse thioflavone libraries for further research. nih.gov

| Entry | Substituent on Thiochromenone (R) | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-OCH₃ | Phenylboronic acid | 6-Methoxy-2-phenyl-4H-thiochromen-4-one | 53 |

| 2 | 5-Cl | Phenylboronic acid | 5-Chloro-2-phenyl-4H-thiochromen-4-one | 41 |

| 3 | 6-OCH₃ | 2-Methoxyphenylboronic acid | 6-Methoxy-2-(2-methoxyphenyl)-4H-thiochromen-4-one | 33 |

| 4 | H | 2,4-Dimethylphenylboronic acid | 2-(2,4-Dimethylphenyl)-4H-thiochromen-4-one | 50 |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Methoxy-2-phenyl-4H-thiochromen-4-one, ¹H and ¹³C NMR spectra would provide a complete map of its carbon-hydrogen framework. Although specific experimental data for this particular isomer is not widely reported, the expected spectral features can be predicted based on the analysis of closely related thiochromenone structures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule.

Aromatic Protons: The protons on the phenyl ring and the methoxy-substituted benzene (B151609) ring of the thiochromenone core would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would reveal their relative positions. For instance, the protons ortho to the electron-donating methoxy (B1213986) group would be shifted upfield compared to others.

Vinyl Proton: A characteristic singlet for the proton at the C3 position (H-3) of the thiochromenone ring is expected, typically appearing in the δ 6.5-7.5 ppm range.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would produce a sharp singlet, typically in the upfield region of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: A signal for the ketone carbonyl carbon (C-4) would be observed significantly downfield, typically in the range of δ 175-185 ppm.

Aromatic and Olefinic Carbons: Carbons of the benzene rings and the C-2 and C-3 of the thiochromenone core would resonate in the δ 100-160 ppm region. The carbon attached to the methoxy group (C-5) would show a characteristic downfield shift due to the oxygen atom's influence.

Methoxy Carbon: The carbon of the methoxy group would appear as a distinct signal in the upfield region, typically around δ 55-60 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C-2 | - | ~150-155 |

| C-3 | ~6.8-7.2 (s) | ~120-125 |

| C-4 | - | ~178-182 |

| C-4a | - | ~135-140 |

| C-5 | - | ~158-162 |

| C-6, C-7, C-8 | ~7.0-7.8 (m) | ~115-135 |

| C-8a | - | ~125-130 |

| Phenyl C's | ~7.4-7.9 (m) | ~126-138 |

| 5-OCH₃ | ~3.9 (s, 3H) | ~55-60 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. whitman.edu

For this compound (molecular formula C₁₆H₁₂O₂S), High-Resolution Mass Spectrometry (HRMS) is employed for precise mass determination. HRMS can measure m/z values to several decimal places, allowing for the calculation of a unique elemental composition, thereby unambiguously confirming the molecular formula.

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| This compound | C₁₆H₁₂O₂S | 269.0631 |

Fragmentation Analysis: In addition to determining the molecular ion, MS provides structural insights by breaking the molecule into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. For thiochromenones, common fragmentation pathways often involve retro-Diels-Alder (RDA) reactions, leading to the cleavage of the heterocyclic ring. Other characteristic fragmentations include the loss of small, stable molecules like carbon monoxide (CO), a methoxy radical (•OCH₃), or a formyl radical (•CHO). Analysis of these fragmentation patterns helps to piece together the molecule's structure and confirm the positions of substituents. researchgate.net

Spectroscopic Methods for Monitoring Reaction Progress and Intermediate Detection (e.g., UV-Vis, Fluorescence)

Spectroscopic methods that measure the absorption or emission of light, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are highly effective for real-time monitoring of chemical reactions. researchgate.netmdpi.com These techniques can track the consumption of reactants and the formation of products, providing valuable data on reaction kinetics and mechanisms. spectroscopyonline.com

The extended π-conjugated system of the 2-phenyl-4H-thiochromen-4-one core constitutes a chromophore that absorbs light in the UV-Vis region. During its synthesis, changes in the concentration of reactants, intermediates, and the final product can be monitored by recording the UV-Vis absorption spectrum of the reaction mixture over time. nih.gov The appearance or disappearance of characteristic absorption bands allows for the calculation of reaction rates and can help in optimizing reaction conditions such as temperature, concentration, and catalyst loading.

While not all thiochromenones are strongly fluorescent, some derivatives exhibit fluorescence. If this compound or its synthetic intermediates are fluorescent, this property can be exploited for highly sensitive reaction monitoring. Fluorescence spectroscopy can detect compounds at much lower concentrations than absorption spectroscopy, making it ideal for detecting trace intermediates or for studying reactions at high dilution.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure of a molecule in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.

To date, the specific crystal structure of this compound has not been reported in publicly available literature. However, if a suitable crystal were obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.

Conformation: The exact spatial orientation of the phenyl ring relative to the thiochromenone plane.

Planarity: Determination of the planarity of the fused ring system.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, π–π stacking, or van der Waals forces that govern the solid-state properties of the material.

Analysis of related structures, such as 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one, has shown that the chromene ring system is essentially planar and that crystal packing is stabilized by weak C—H⋯O and π–π stacking interactions. researchgate.net Similar findings would be expected for the title compound.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 Phenyl 4h Thiochromen 4 One and Analogues

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-methoxy-2-phenyl-4H-thiochromen-4-one and its analogues, DFT calculations are instrumental in elucidating reaction mechanisms and characterizing transition states.

Researchers employ DFT to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly used for these types of investigations on organic molecules. nih.govchemrxiv.orgscispace.com

Mechanistic Insights: DFT calculations can provide detailed mechanistic insights into various reactions involving the thiochromenone scaffold. For instance, in cycloaddition reactions, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. chemrxiv.org It can also clarify the roles of catalysts and solvents in influencing reaction outcomes. rsc.org By calculating the energies of different potential pathways, chemists can predict which products are most likely to form under specific conditions. For example, studies on related sulfur heterocycles have used DFT to understand intramolecular cyclization and ring-opening reactions. rsc.orgrsc.org

Transition State Analysis: A key aspect of mechanistic studies is the identification and analysis of transition states (TS). A transition state represents the highest energy point along a reaction coordinate. DFT calculations can pinpoint the geometry of a TS and its associated energy barrier (activation energy). The magnitude of this barrier is directly related to the reaction rate. Vibrational frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Non-covalent interaction (NCI) analysis can also be applied to the transition state structures to understand the stabilizing or destabilizing forces, such as hydrogen bonds or steric hindrance, that influence stereoselectivity. researchgate.net

Table 1: Representative Data from DFT Calculations on a Model Thiochromenone Reaction This table presents hypothetical data based on typical DFT calculation outputs for organic reactions.

| Parameter | Value | Description |

| Reactant Energy | -850.25 Hartrees | Ground state energy of the starting materials. |

| Transition State Energy | -850.19 Hartrees | Energy of the highest point on the reaction pathway. |

| Product Energy | -850.35 Hartrees | Ground state energy of the final products. |

| Activation Energy (ΔE‡) | +37.6 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔEr) | -62.7 kcal/mol | The overall energy change of the reaction (exothermic). |

| Imaginary Frequency | -254 cm⁻¹ | Confirms the structure is a true first-order saddle point (transition state). |

Molecular Modeling and Simulation of Reaction Pathways

While DFT calculations provide static pictures of key points on a reaction pathway, molecular modeling and simulation techniques offer a dynamic view of the entire process. These methods are crucial for exploring complex reaction networks and understanding how molecules behave over time. nih.govarxiv.org

Reaction Pathway Exploration: Various computational strategies exist to explore reaction pathways when the mechanism is not known beforehand. Methods like ab initio molecular dynamics (AIMD) simulate the movement of atoms over time, allowing reactions to occur spontaneously, although often at elevated temperatures and pressures to accelerate the process. arxiv.org Other approaches use algorithms to systematically search for transition states and intermediates connecting known reactants and products. arxiv.orgnih.gov These simulations can uncover unexpected side reactions or complex multi-step mechanisms that might be missed by manual investigation. nih.gov

For thiochromenone systems, simulations could model processes such as:

Ring-opening and rearrangement reactions: Nonadiabatic dynamics simulations have been used to study photoinduced ring-opening in similar thio-substituted heterocycles, revealing complex pathways involving multiple electronic states. rsc.org

Multicomponent reactions: Software tools can model complex reaction networks, which is useful for understanding one-pot syntheses where multiple reactants combine to form complex products like functionalized thiochromenes. nih.gov

Enzyme-catalyzed reactions: For thiochromenones with biological activity, Quantum Mechanics/Molecular Mechanics (QM/MM) free energy simulations can be used to model their interaction and reaction within an enzyme's active site. rsc.orgyoutube.com This approach treats the reacting molecules with high-level quantum mechanics while the surrounding protein and solvent are modeled using more efficient molecular mechanics.

Table 2: Common Techniques for Reaction Pathway Simulation

| Technique | Description | Application to Thiochromenones |

| Ab Initio Molecular Dynamics (AIMD) | Simulates atomic motion on-the-fly using quantum mechanical forces. | Exploring thermal decomposition or high-energy reaction pathways. |

| Nudged Elastic Band (NEB) | Finds the minimum energy path between a given reactant and product state. | Refining the specific pathway for a known reaction, like a cycloaddition. |

| String Method | Identifies the most probable reaction pathway on a free energy surface. | Modeling reactions in solution, including solvent effects explicitly. youtube.com |

| QM/MM Simulations | Combines quantum mechanics for the reactive center with molecular mechanics for the environment. | Simulating the interaction of a thiochromenone analogue with a biological target. youtube.com |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of newly synthesized compounds, interpreting experimental data, and understanding the relationship between structure and electronic properties.

Spectroscopic Predictions: DFT calculations can accurately predict a range of spectra:

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies of a molecule, its theoretical infrared and Raman spectra can be generated. Comparing these calculated spectra with experimental ones helps in assigning specific absorption bands to particular molecular vibrations, such as the characteristic C=O stretch of the ketone group in the thiochromenone core. scispace.commdpi.com

NMR Spectra: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dntb.gov.uanih.gov These predictions are highly useful for assigning peaks in complex NMR spectra and confirming the regiochemistry of substituted analogues.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. dntb.gov.uaresearchgate.net This analysis provides insight into the molecule's electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net

Conformational Analysis: Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. For this compound, key conformational questions would involve the rotational barriers of the phenyl and methoxy (B1213986) groups.

The stability of different conformers is influenced by steric and electronic effects. For instance, in substituted ring systems, bulky substituents generally prefer to occupy positions that minimize steric clashes, such as the equatorial position in a cyclohexane (B81311) chair conformation. libretexts.orgyoutube.com While the thiochromenone ring is more planar than cyclohexane, the principles of minimizing steric strain still apply to its substituents. Computational scans of potential energy surfaces, where specific dihedral angles are systematically rotated, can identify the lowest-energy conformations and the transition states for rotation.

Table 3: Predicted Spectroscopic Data for a Thiochromenone Analogue This table presents hypothetical data illustrating the output of spectroscopic calculations.

| Spectrum | Predicted Value | Experimental Value | Assignment |

| IR | 1685 cm⁻¹ | 1683 cm⁻¹ | C=O stretching vibration scispace.com |

| ¹³C NMR | 180.5 ppm | 179.8 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | 3.95 ppm | 3.92 ppm | Methoxy Protons (-OCH₃) |

| UV-Vis (λmax) | 325 nm | 328 nm | π→π* electronic transition |

Computational Prediction of Chemical Interactions with Model Systems

Understanding how this compound interacts with other molecules is key to predicting its behavior in different environments, from solvents to biological systems. mdpi.com Computational methods can model these non-covalent interactions with considerable detail.

Molecular Docking: Given that many thiochromenone derivatives exhibit biological activity, molecular docking is a vital computational tool. ontosight.ai Docking simulations predict the preferred orientation of one molecule (a ligand, such as our thiochromenone) when bound to a second molecule (a receptor, typically a protein or enzyme). The simulation software scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts, identifying the most likely binding mode and estimating its binding affinity. dntb.gov.ua

Hirshfeld Surface Analysis: This technique provides a visual and quantitative way to analyze intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface of a molecule is defined as the region where its electron density contribution is greater than that of all other molecules in the crystal. By mapping properties like electrostatic potential or intermolecular distances onto this surface, one can identify and quantify different types of contacts, such as hydrogen bonds and π–π stacking interactions. nih.gov

Energy Framework Calculations: Building on crystal structure data, energy framework calculations can compute the interaction energies between pairs of molecules in the crystal lattice. This allows for the visualization and quantification of the dominant forces holding the crystal together, such as dispersion or electrostatic forces, providing a deeper understanding of the material's stability. nih.gov

Table 4: Analysis of Intermolecular Interactions

| Interaction Type | Computational Method | Information Gained |

| Hydrogen Bonding | DFT, Hirshfeld Surface Analysis | Identifies H-bond donors and acceptors; quantifies bond strength. |

| π–π Stacking | DFT, Energy Frameworks | Analyzes interactions between aromatic rings of adjacent molecules. |

| Van der Waals Forces | Molecular Mechanics, DFT | Quantifies general non-specific attractive and repulsive forces. |

| Receptor Binding | Molecular Docking | Predicts binding mode and affinity to a biological target. dntb.gov.ua |

Applications of Thiochromenone Scaffolds in Modern Organic Synthesis

Thiochromenones as Versatile Building Blocks for Complex Molecule Synthesis

The thiochromenone framework is a highly adaptable building block for creating diverse molecular libraries, a critical aspect of pharmaceutical research. A key synthetic strategy involves the modification of the core structure, particularly at the 2-position. For instance, a concise and efficient cross-coupling methodology has been developed to construct a variety of 2-aryl-4H-thiochromen-4-one derivatives. nih.govacs.org This approach utilizes 2-sulfinyl-thiochromones as substrates and couples them with various arylboronic acids. nih.govacs.org

The reaction typically employs a catalyst system combining a Lewis acid with palladium(II), alongside an optimal ligand like XPhos, to achieve moderate to good yields. acs.org This method's flexibility allows for the introduction of a wide range of functionally substituted aryl groups, enabling the rapid synthesis of extensive thioflavone libraries. nih.gov The versatility of the thiochromenone core as a synthetic building block is demonstrated by the variety of derivatives that can be produced from a common precursor, as shown in the table below.

| Starting Material | Coupling Partner | Product | Yield (%) |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | Phenylboronic acid | 2-Phenyl-4H-thiochromen-4-one | 67 |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | p-Tolylboronic acid | 2-(p-Tolyl)-4H-thiochromen-4-one | 61 |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | (4-Methoxyphenyl)boronic acid | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 55 |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | (3-Hydroxyphenyl)boronic acid | 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one | 57 |

| 6-Methoxy-2-(methylsulfinyl)-4H-thiochromen-4-one | Phenylboronic acid | 6-Methoxy-2-phenyl-4H-thiochromen-4-one | 53 |

This table presents a selection of 2-aryl-4H-thiochromen-4-one derivatives synthesized via palladium-catalyzed cross-coupling, illustrating the versatility of the thiochromenone core. Data sourced from ACS Omega. nih.govacs.org

Utility of Thiochromenone Derivatives as Photolabile Protecting Groups

In addition to their role as core scaffolds, certain thiochromenone derivatives have been engineered to function as photolabile protecting groups (PPGs). nih.govrsc.org PPGs are moieties that can be attached to a functional group to render it temporarily inactive and can be removed with high spatiotemporal precision using light, a non-invasive external trigger. nih.govnih.gov This technique is invaluable for a wide range of applications, from organic synthesis to the controlled release of bioactive molecules in biological systems. nih.govresearchgate.net

Specifically, 3-arylthiochromone S,S-dioxides have been synthesized and characterized as a novel class of PPGs. nih.govrsc.org These compounds can be used to protect functional groups such as alcohols, amines, and carboxylic acids. nih.govrsc.org The protected substrates are stable under various conditions but release the active molecule almost quantitatively upon irradiation with UV light under neutral conditions. rsc.org A significant feature of this system is that the photoreactivity can be switched based on the oxidation state of the sulfur atom (sulfide vs. sulfone). nih.gov Furthermore, the photoproducts derived from the thiochromenone protecting group often exhibit high fluorescence, which can be useful for monitoring the deprotection process. rsc.orgresearchgate.net

| Protected Functional Group | Deprotection Condition | Efficiency | Key Feature |

| Alcohols | UV Light | Nearly Quantitative | Photoproduct is highly fluorescent. |

| Amines | UV Light | Nearly Quantitative | Photoreactivity is switchable by sulfur oxidation. |

| Carboxylic Acids | UV Light | Nearly Quantitative | Stable under non-photolytic conditions. |

| Carbonyls (Ketones, Aldehydes) | UV Light (>280 nm) | High Efficiency | Recovers the carbonyl and the starting protecting group. plu.mx |

This table summarizes the application of thiochromone (B8434766) S,S-dioxide derivatives as photolabile protecting groups for various functional groups. Data sourced from Chemical Communications and other related publications. nih.govrsc.orgplu.mx

Development of New Synthetic Methodologies Enabled by the Thiochromenone Core

The unique reactivity of the thiochromenone core has spurred the development of novel synthetic methodologies. nih.gov These methods often provide more efficient and versatile routes to thiochromenone derivatives and other related heterocyclic structures compared to traditional approaches.

One of the most significant recent advancements is the use of palladium-catalyzed cross-coupling reactions. nih.gov As detailed previously, the coupling of 2-sulfinyl-thiochromones with arylboronic acids provides a reliable and concise method for producing 2-aryl-thiochromen-4-ones. nih.govacs.org This strategy overcomes limitations of earlier methods, which often required harsh conditions or multi-step preparations of starting materials. nih.gov

Beyond cross-coupling, other innovative strategies have emerged. For example, a new method for thiochromen-4-one synthesis involves a denitrative formal [5+1] cycloaddition of 1-(2-nitrophenyl)-2-yn-1-ones with thioacetamide. researchgate.net This reaction proceeds without the need for transition metal catalysts or the strict exclusion of air and moisture, aligning with the principles of green chemistry. researchgate.net Furthermore, palladium-catalyzed carbonylative four-component reactions have been developed, demonstrating how modern catalysis can efficiently assemble the thiochromenone scaffold from simple, commercially available materials in a single pot. researchgate.net These advancements highlight how the thiochromenone structure serves not just as a synthetic target but also as a platform for discovering new chemical transformations. nih.govresearchgate.net

Strategic Importance of Thiochromenones in Heterocyclic Scaffold Design

In the field of medicinal chemistry, the thiochromenone scaffold is considered a "privileged structure." nih.govmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile templates for drug design. mdpi.com The strategic importance of thiochromenones lies in the unique properties conferred by the sulfur atom and the scaffold's utility as a precursor for more complex heterocyclic systems. nih.govresearchgate.net

The incorporation of sulfur into the heterocyclic ring, replacing the oxygen of the analogous flavone (B191248) structure, significantly alters the molecule's electronic distribution and increases its lipophilicity. nih.gov These modifications can lead to improved physicochemical properties such as enhanced membrane permeability and bioavailability, making thiochromenone-based compounds attractive candidates for drug development. nih.gov The scaffold has been identified as a key component in compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ai

Moreover, the thiochromenone ring is a strategic intermediate for the synthesis of other fused heterocyclic systems. researchgate.net The reactivity of the ketone and the adjacent methylene (B1212753) group allows for a variety of chemical transformations. For example, thiochroman-4-ones can serve as precursors for the synthesis of pyrazoles, imidazoles, thiazoles, and thiazepines through condensation and cyclization reactions. researchgate.net This ability to readily convert the thiochromenone core into other valuable heterocyclic structures underscores its strategic importance as a foundational element in the design and synthesis of novel bioactive molecules. researchgate.net

Future Perspectives and Emerging Research Directions in 5 Methoxy 2 Phenyl 4h Thiochromen 4 One Chemistry

Development of Sustainable and Eco-Friendly Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, and the production of 5-Methoxy-2-phenyl-4H-thiochromen-4-one is no exception. nih.gov Future research will likely focus on developing protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of thiochromenone derivatives. researchgate.net The use of microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. nih.gov

Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method for promoting chemical reactions. Ultrasound can enhance mass transfer and accelerate reaction rates, providing a greener alternative to conventional heating methods. nih.gov

Use of Greener Solvents: A major focus will be the replacement of hazardous organic solvents with more environmentally benign alternatives. Water, ethanol, and ionic liquids are being explored as potential reaction media for the synthesis of chromene and thiochromenone derivatives. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green synthesis is to perform reactions without the need for catalysts or solvents. Mechanochemical methods, such as ball milling, which use mechanical force to induce chemical reactions, are promising avenues for achieving this. researchgate.net

One notable eco-friendly approach involves the visible-light-mediated synthesis of sulfenyl thiochromenes, which avoids the use of harsh oxidants and excessive solvents. rsc.org Another sustainable method is the use of a high-pressure system with ammonium (B1175870) acetate (B1210297) for the synthesis of related thiochromeno[4,3-b]pyridine derivatives, demonstrating a move towards more environmentally considerate processes. acs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiochromenone Synthesis

| Feature | Conventional Methods | Green/Sustainable Methods |

| Energy Source | Often requires prolonged heating | Microwave, Ultrasound, Visible Light |

| Solvents | Often uses hazardous organic solvents | Water, Ethanol, Ionic Liquids, Solvent-free |

| Catalysts | May use stoichiometric and toxic reagents | Recyclable catalysts, organocatalysts, catalyst-free |

| Waste Generation | Can produce significant chemical waste | Minimized waste, atom-economical reactions |

| Reaction Time | Can be lengthy | Often significantly shorter |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for improving the efficiency and selectivity of the synthesis of this compound. Research is moving beyond traditional catalysts to explore more sophisticated and tailored systems.

A significant advancement in the synthesis of related 2-aryl-4H-thiochromen-4-ones is the use of a palladium(II) acetate catalyst in conjunction with a bulky electron-rich phosphine (B1218219) ligand such as XPhos. This system, often enhanced with a Lewis acid co-catalyst like zinc triflate (Zn(OTf)₂), has proven effective for the cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids. acs.org This methodology offers a direct and flexible route to a variety of thioflavone derivatives. acs.org

Future research in this area will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalysts can offer high enantioselectivity and are often less toxic and more stable than their metal-based counterparts. rsc.org For instance, amidine-based catalysts have shown promise in the asymmetric synthesis of thiochromenes. rsc.org

Photoredox Catalysis: Visible-light-mediated catalysis provides a powerful and sustainable tool for organic synthesis. Photocatalytic methods can enable novel transformations under mild reaction conditions. rsc.org

Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to novel and efficient transformations. This approach can be used to construct complex molecules from simple starting materials in a tandem fashion.

Table 2: Example of a Palladium-Catalyzed Synthesis of a Methoxy-Substituted 2-Phenyl-4H-thiochromen-4-one

| Entry | Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Yield (%) |

| 1 | 6-Methoxy-2-(methylsulfinyl)-4H-thiochromen-4-one | Phenylboronic acid | Pd(OAc)₂ / XPhos / Zn(OTf)₂ | DMF | 53 |

Data adapted from a study on the synthesis of 6-Methoxy-2-phenyl-4H-thiochromen-4-one, a structural isomer of the title compound. acs.org

Integration of Machine Learning and AI in Thiochromenone Synthesis Design

While specific applications to this compound are still emerging, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry. These computational tools can accelerate the discovery and optimization of synthetic routes.

Potential applications of AI and machine learning in this context include:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that are not immediately obvious to human chemists.

Reaction Condition Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature, and reaction time) to maximize the yield and selectivity of a desired transformation.

Predictive Modeling: AI can be used to predict the properties and potential biological activities of novel thiochromenone derivatives, helping to guide synthetic efforts towards compounds with the most promising therapeutic potential.

The development of large chemical reaction databases and more sophisticated algorithms will be crucial for the successful implementation of these technologies in the synthesis of specialized compounds like this compound.

Expanding the Scope of Derivatization for Advanced Chemical Probes

The inherent fluorescence of the thiochromenone core makes it an attractive scaffold for the development of advanced chemical probes. researchgate.net Derivatization of the this compound structure can lead to probes with tailored properties for specific biological applications. rsc.org

Future research in this area will likely focus on:

Turn-On/Turn-Off Fluorescent Probes: By introducing specific recognition moieties, the fluorescence of the thiochromenone core can be designed to be "turned on" or "turned off" in the presence of a particular analyte (e.g., reactive oxygen species, metal ions, or enzymes). researchgate.net A recent study described a trisubstituted thiochromenone as a highly sensitive fluorescent probe for hypochlorous acid. researchgate.net

Targeted Probes: The thiochromenone scaffold can be conjugated to molecules that target specific cellular components or biomarkers. For example, thiochromenone derivatives have been identified as ligands for the urokinase-type plasminogen activator receptor (uPAR), which is overexpressed in many cancers. rsc.org This could lead to the development of fluorescent probes for imaging cancer cells. rsc.org

Probes with Long-Wavelength Emission: Shifting the fluorescence emission to longer wavelengths (in the red or near-infrared region) is desirable for biological imaging as it minimizes background fluorescence from biological tissues. Synthetic efforts will likely be directed towards modifying the electronic structure of the thiochromenone core to achieve this.

Table 3: Potential Derivatizations of this compound for Chemical Probes

| Position of Derivatization | Functional Group to Introduce | Potential Application as a Probe |

| Phenyl Ring | Electron-donating/withdrawing groups | Tuning of photophysical properties |

| Thiochromenone Core | Recognition moieties (e.g., for specific ions or molecules) | "Turn-on/off" sensing |

| Various Positions | Targeting ligands (e.g., for specific receptors) | Targeted imaging of cells or tissues |

Deepening Mechanistic Understanding via Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. A combination of advanced experimental and computational techniques will be instrumental in achieving this.

Experimental techniques that can provide detailed mechanistic insights include:

Kinetic Studies: Measuring reaction rates under different conditions can help to identify the rate-determining step and elucidate the roles of different reagents and catalysts.

In-situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction mechanisms. DFT calculations can be used to:

Determine the structures and energies of reactants, transition states, and products.

Calculate reaction energy profiles to identify the most favorable reaction pathway.

Investigate the role of catalysts and solvents in the reaction.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the intricate details of thiochromenone formation, paving the way for the rational design of more efficient and selective synthetic methods. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Methoxy-2-phenyl-4H-thiochromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step organic synthesis is typically used, starting with a thiochromone scaffold. Key steps include:

- Substituent introduction : Methoxy and phenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Ethoxy or hydroxy analogs (e.g., in ) suggest methoxy groups can be added using methyl iodide in basic conditions.

- Cyclization : Thiochromenone formation via acid-catalyzed cyclization of precursor thioesters or thioketones. For example, 7-ethoxy analogs ( ) use H2SO4 or polyphosphoric acid.

- Optimization : Yield depends on solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., AlCl3 for arylations). Purity is enhanced via recrystallization (e.g., ethanol/water mixtures, as in ) .

Q. How is the structural characterization of this compound validated experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions. Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of para-substituted phenyl groups ( ) .

- X-ray crystallography : SHELX software ( ) refines crystal structures to resolve bond angles and torsion angles. For example, 5,7-dimethoxy-2-phenyl analogs () exhibit planar chromenone cores with dihedral angles <5° between rings .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for thiochromenone derivatives, and how can structure-activity relationships (SARs) be systematically studied?

- Methodological Answer :

- Data normalization : Control for assay variability (e.g., cell line viability in anticancer studies) using reference compounds like doxorubicin ( ).

- SAR analysis : Compare analogs with systematic substituent variations. For example, 3-hydroxy-7-methoxy derivatives ( ) show enhanced anticancer activity vs. ethoxy analogs due to hydrogen-bonding potential. Quantitative SAR (QSAR) models can predict logP and polar surface area effects .

- Crystallographic validation : Resolve stereoelectronic effects (e.g., methoxy vs. ethoxy group orientation) via density functional theory (DFT) and X-ray data ().

Q. How can computational chemistry optimize the reaction pathways for synthesizing this compound?

- Methodological Answer :

- DFT calculations : Simulate transition states for cyclization steps to identify rate-limiting barriers. For example, thiochromenone formation may require overcoming a 25–30 kcal/mol activation energy (analogous to ).

- Solvent modeling : COSMO-RS predicts solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% .

- Machine learning : Train models on existing chromenone synthesis data (e.g., substituent positions, catalysts) to predict optimal conditions for novel derivatives.

Experimental Design & Data Analysis

Q. What experimental designs mitigate stability issues during the storage of this compound?

- Methodological Answer :

- Degradation analysis : Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS. Methoxy groups are prone to oxidative demethylation ( ).

- Storage protocols : Use amber vials under nitrogen atmosphere at −20°C. Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated decomposition ( ) .

- Stability-indicating assays : HPLC methods with PDA detectors monitor purity shifts >98% ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.